Home > Products > Screening Compounds P141382 > N-Desethyl Chloroquine Hydrochloride
N-Desethyl Chloroquine Hydrochloride - 4298-11-0

N-Desethyl Chloroquine Hydrochloride

Catalog Number: EVT-1774364
CAS Number: 4298-11-0
Molecular Formula: C16H23Cl2N3
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desethyl Chloroquine Hydrochloride is a significant metabolite of chloroquine and hydroxychloroquine, both of which are well-known antimalarial drugs. This compound is primarily formed through the N-dealkylation of chloroquine, a process facilitated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. Its chemical structure is characterized by the presence of a chloroquine backbone with an ethyl group removed, making it an important subject of study in pharmacology and medicinal chemistry.

Source

N-Desethyl Chloroquine Hydrochloride can be sourced from various chemical suppliers and is often utilized in research laboratories for its analytical and therapeutic properties. It is cataloged under several identifiers, including the CAS number 4298-11-7 and 15912-96-6, which are used for regulatory and purchasing purposes.

Classification

This compound belongs to the class of 4-aminoquinoline derivatives. It is classified as a metabolite due to its formation from the metabolism of chloroquine. Its role in both pharmacological effects and as a reference standard in analytical chemistry underscores its importance in both clinical and research settings.

Synthesis Analysis

Methods

The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This can be achieved through several methods, including:

  1. Chemical Dealkylation: Utilizing strong acids or bases to facilitate the removal of the ethyl group from chloroquine.
  2. Oxidative Methods: Employing oxidizing agents such as hydrogen peroxide under controlled conditions to achieve selective dealkylation.

Technical Details

In industrial settings, high-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and quality of N-Desethyl Chloroquine Hydrochloride. The HPLC process allows for the effective separation and quantification of this compound from various biological samples and pharmaceutical formulations.

Molecular Structure Analysis

Structure

The molecular structure of N-Desethyl Chloroquine Hydrochloride can be described by its IUPAC name: 4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine; hydrochloride. Its structural formula includes:

  • A quinoline ring system.
  • An ethylamine side chain.
  • A chloride ion associated with the amine group.

Data

The compound's molecular formula is C16H22ClN3C_{16}H_{22}ClN_3, with a molecular weight of approximately 305.82 g/mol. The InChI key for this compound is AKEUGBWALMVNQS-UHFFFAOYSA-N, which provides a unique identifier for database searches.

Chemical Reactions Analysis

Reactions

N-Desethyl Chloroquine Hydrochloride is involved in several types of chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen atoms.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Involves replacing one atom or group with another.

Technical Details

Common reagents used in these reactions include:

  • Hydrogen Peroxide: For oxidation processes.
  • Sodium Borohydride: For reduction reactions.
  • Halogenating Agents: For substitution reactions.

Controlled conditions such as temperature and pH are essential to achieving desired outcomes in these reactions.

Mechanism of Action

The mechanism of action of N-Desethyl Chloroquine Hydrochloride primarily involves its interaction with cellular processes related to lysosomal activity and autophagy. It disrupts membrane stability and alters signaling pathways, leading to modulation in cytokine production. This compound inhibits heme polymerase activity in malarial parasites, preventing the conversion of toxic heme into non-toxic hemazoin, thereby contributing to parasite death .

Physical and Chemical Properties Analysis

Physical Properties

N-Desethyl Chloroquine Hydrochloride typically appears as a white crystalline powder. It is soluble in water, which facilitates its use in various biological assays.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for crystalline compounds.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm identity and purity .

Applications

N-Desethyl Chloroquine Hydrochloride has diverse applications across several scientific fields:

  1. Chemistry: Used as a reference standard in analytical methods for quantifying chloroquine and its metabolites.
  2. Biology: Investigated for its effects on cellular processes, particularly concerning malaria treatment and autoimmune diseases.
  3. Medicine: Explored for potential therapeutic applications beyond malaria, including treatment for rheumatoid arthritis and systemic lupus erythematosus.
  4. Industry: Utilized in pharmaceutical development and quality control processes for drugs containing chloroquine derivatives .

This compound's unique properties make it a valuable asset in ongoing research aimed at understanding drug metabolism and developing new therapeutic strategies against infectious diseases and autoimmune disorders.

Metabolic Pathways and Biotransformation of Chloroquine Derivatives

Enzymatic N-Dealkylation as a Primary Metabolic Route for Chloroquine

N-dealkylation represents the dominant biotransformation pathway for chloroquine (CQ) and its structural analog hydroxychloroquine (HCQ) in mammalian systems. This metabolic reaction sequentially removes ethyl groups from the tertiary amine side chain of the parent compound through cytochrome P450-mediated oxidation [1] [6]. The process generates monodesethylchloroquine (also known as N-desethyl chloroquine or DCQ) as the primary metabolite, which undergoes further N-dealkylation to form didesethylchloroquine (bisdesethylchloroquine) and ultimately 7-chloro-4-aminoquinoline as terminal metabolites [4] [6]. The reaction mechanism involves:

  • Initial hydroxylation: CYP450 enzymes catalyze the hydroxylation of the α-carbon adjacent to the tertiary nitrogen atom.
  • Spontaneous decomposition: The unstable carbinolamine intermediate undergoes spontaneous cleavage.
  • Aldehyde formation: This cleavage releases acetaldehyde (during deethylation) and leaves the secondary amine metabolite [6].

N-desethyl chloroquine retains the 4-aminoquinoline core structure of the parent compound, preserving its potential pharmacological activity while exhibiting altered physicochemical properties. This metabolite is pharmacologically relevant due to its significant antimalarial activity and extended elimination half-life compared to the parent drug. The sequential N-dealkylation process substantially influences the overall pharmacological profile of chloroquine therapy, as metabolites contribute significantly to both therapeutic and toxicological outcomes [1] [4].

Table 1: Sequential N-dealkylation Pathway of Chloroquine

Metabolic StepSubstratePrimary MetaboliteKey EnzymesElimination Product
First N-dealkylationChloroquine (CQ)N-Desethylchloroquine (DCQ)CYP2C8, CYP3A4/5, CYP2D6Acetaldehyde
Second N-dealkylationN-Desethylchloroquine (DCQ)DidesethylchloroquineCYP3A4, CYP2C8Acetaldehyde
Terminal metabolismDidesethylchloroquine7-Chloro-4-aminoquinolineNon-CYP pathways-

Cytochrome P450 Isoforms Involved in N-Desethyl Chloroquine Formation

Multiple hepatic cytochrome P450 isoforms contribute to the formation of N-desethyl chloroquine through oxidative N-deethylation, with significant variation in their relative contributions:

  • CYP2C8: This polymorphic enzyme demonstrates the highest affinity for chloroquine N-deethylation, acting as the principal catalyst at therapeutic concentrations (Km = 444 ± 121 μM, Vmax = 617 ± 128 pmol/min/mg protein) [1] [7]. Pharmacogenetic studies indicate that CYP2C8 polymorphisms significantly influence chloroquine metabolic clearance, with certain variants (e.g., CYP2C8*2 and *3) exhibiting reduced activity. Co-administration of CYP2C8 inhibitors (e.g., quercetin) reduces chloroquine N-deethylation by 20-40%, highlighting its pivotal role [1].

  • CYP3A4/5: These enzymes constitute a high-capacity system characterized by higher Km but greater Vmax values compared to CYP2C8. CYP3A4/5 contributes substantially to chloroquine metabolism, particularly at elevated concentrations. Simultaneous inhibition with ketoconazole (CYP3A inhibitor) and quercetin (CYP2C8 inhibitor) results in profound (80%) inhibition of chloroquine N-deethylation, demonstrating the complementary roles of these pathways [1] [4].

  • CYP2D6: This polymorphic enzyme exhibits low Km but low Vmax for chloroquine metabolism in vitro, suggesting high affinity but limited capacity. However, its in vivo contribution appears minor except in individuals expressing the CYP2D6 poor metabolizer phenotype. Interestingly, chloroquine itself acts as a CYP2D6 inhibitor, potentially creating nonlinear pharmacokinetics through autoinhibition of its minor metabolic pathway [1] [4].

  • Other Isoforms: CYP1A2, CYP2C19, and CYP3A5 demonstrate measurable in vitro activity but contribute minimally to overall clearance under physiological conditions. Their clinical significance emerges primarily in cases of extreme polymorphism or drug interactions involving potent inhibitors or inducers [1].

Table 2: Kinetic Parameters of Major CYP Isoforms in Chloroquine N-Deethylation

CYP IsoformAffinity (Km, μM)Capacity (Vmax)Relative Contribution (%)Inhibition Sensitivity
CYP2C8444 ± 121617 ± 128 pmol/min/mg~50%Quercetin (20-40%)
CYP3A4High Km component (3.43 mM)10.5 nmol/min/mg~30-40%Ketoconazole (20-30%)
CYP2D6Low Km component (0.21 mM)1.02 nmol/min/mg<10%Quinidine (potent)
CYP2C19Not fully characterizedModerateMinorOmeprazole

The stereoselectivity of chloroquine metabolism deserves particular attention. The (S)-(+)-chloroquine enantiomer undergoes faster clearance than the (R)-(-)-enantiomer, primarily due to preferential metabolism to desethylchloroquine. This stereoselective metabolism results in higher and more sustained blood concentrations of the (R)-(-)-enantiomer following administration of the racemate [1] [4].

Comparative Pharmacokinetics of Chloroquine and Its Active Metabolites

The pharmacokinetic profiles of chloroquine and its principal metabolite N-desethyl chloroquine exhibit substantial differences that influence their pharmacological activity:

  • Absorption and Distribution: Chloroquine demonstrates high oral bioavailability (70-80%) and extensive tissue distribution, with an apparent volume of distribution (Vd) of 200-800 L/kg, indicating profound sequestration in tissues [2] [4]. Protein binding ranges between 30-40%, with preferential binding of the (S)-(+)-enantiomer to human serum albumin (binding sites: 33; affinity constant: 7.7 × 10³ M⁻¹) [1]. N-desethyl chloroquine shows comparable distribution characteristics but likely with altered tissue partitioning due to its reduced lipophilicity.

  • Metabolic Kinetics: Following administration of therapeutic doses, plasma concentrations of N-desethyl chloroquine reach approximately 30-50% of the parent compound. Notably, the metabolic ratio (desethylchloroquine:chloroquine) increases during chronic administration due to the metabolite's extended half-life. The formation clearance to desethylchloroquine varies significantly between individuals (11-fold range), influenced by factors including CYP polymorphisms, co-medications, and inflammatory states [1] [7].

  • Elimination Characteristics: Chloroquine exhibits multiphasic elimination with an initial half-life of 1.6 days and a terminal half-life ranging from 20-60 days [4]. N-desethyl chloroquine demonstrates an even more prolonged terminal half-life (exceeding 60 days in some reports) due to its deep tissue distribution and slow release from lysosomal compartments [3] [4]. Renal excretion accounts for approximately 50% of chloroquine elimination as unchanged drug, with 10% excreted as desethylchloroquine. The remainder undergoes further metabolism to di-desethylchloroquine and other minor metabolites [4].

  • Exposure Correlations: Population pharmacokinetic analyses reveal significant correlations between chloroquine exposure and its active metabolites. Higher area-under-the-curve (AUC) values of chloroquine are associated with reduced haemoglobin decreases by day 14 in malaria treatment (Coefficient -0.02, 95% CI -0.005 to -0.03, p=0.01), suggesting concentration-dependent pharmacological effects that likely include contributions from active metabolites [7]. The extended presence of N-desethyl chloroquine in systemic circulation contributes substantially to the long duration of action observed with chloroquine therapy.

Table 3: Comparative Pharmacokinetic Parameters of Chloroquine and N-Desethyl Chloroquine

ParameterChloroquineN-Desethyl ChloroquineClinical Significance
Oral Bioavailability70-80%Not applicable (metabolite)Consistent systemic exposure
Volume of Distribution (Vd)200-800 L/kgLikely similarExtensive tissue distribution
Protein Binding30-40% (albumin & α1-acid glycoprotein)Not fully characterized(S)-(+)-enantiomer preferential binding
Formation Half-life-~1-3 daysDelayed metabolite accumulation
Terminal Half-life20-60 days>60 daysProlonged therapeutic/toxic potential
Renal Excretion (% dose)~50% unchanged~10%Multiple elimination pathways

Interspecies Variability in Metabolic Conversion Efficiency

Significant interspecies differences exist in the efficiency of chloroquine N-deethylation, impacting the translational relevance of preclinical data:

  • Human vs. Primate Models: Humans demonstrate substantial metabolic conversion of chloroquine to N-desethyl chloroquine, with the metabolite constituting 30-50% of circulating drug-related material. Non-human primates generally exhibit comparable metabolic profiles, making them suitable models for studying chloroquine disposition. However, differences in CYP2C8 orthologs may lead to quantitative variations in metabolic rates between species [3] [6].

  • Rodent Models: Mice and rats exhibit markedly faster clearance of chloroquine compared to humans, with substantially reduced formation of N-desethyl chloroquine. Rodent studies typically report a metabolic ratio (desethylchloroquine:chloroquine) of <0.1, compared to 0.3-0.5 in humans following equivalent dosing. This discrepancy primarily results from differential CYP expression patterns, particularly lower CYP2C-like activity in rodents [6]. These metabolic differences necessitate careful interpretation of rodent toxicological and efficacy data.

  • In Vitro Systems: Human liver microsomes demonstrate N-desethyl chloroquine formation kinetics (Km 444 ± 121 μM, Vmax 617 ± 128 pmol/min/mg protein) that differ substantially from those observed in rodent microsomal preparations. Recombinant enzyme systems confirm CYP2C8 and CYP3A4 as the principal human catalysts, while rodent orthologs show divergent catalytic efficiency [1]. These interspecies variations in metabolic capacity significantly influence drug exposure ratios (parent:metabolite) and complicate extrapolation of preclinical findings to clinical settings.

  • Clinical Implications: The variable metabolic conversion across species necessitates careful dose selection in nonclinical toxicology studies to ensure exposure to N-desethyl chloroquine is clinically relevant. Pharmacokinetic/pharmacodynamic modeling approaches that account for species-specific differences in metabolic clearance provide more accurate prediction of human responses [3] [7]. Understanding these interspecies differences is particularly crucial when evaluating the chronic toxicity profile of chloroquine, as the long half-life metabolites like N-desethyl chloroquine contribute substantially to cumulative tissue exposure.

Table 4: Interspecies Variability in Chloroquine Metabolism to N-Desethyl Chloroquine

SpeciesMetabolic Ratio (DCQ:CQ)Relative Half-life (Days)Primary CYP IsoformsTranslational Relevance
Human0.3-0.520-60 (CQ); >60 (DCQ)CYP2C8 > CYP3A4 > CYP2D6Clinical reference standard
Non-human Primate0.2-0.4Similar to humanOrthologs of CYP2C8/3A4High relevance
Rat0.05-0.12-3 (CQ); 4-7 (DCQ)CYP3A1/2 > CYP2C11Limited metabolic translation
Mouse0.03-0.081-2 (CQ); 3-5 (DCQ)CYP3A11 > CYP2C37Limited metabolic translation
Dog0.1-0.24-8 (CQ); 10-15 (DCQ)CYP3A12 > CYP2C21Moderate relevance

Properties

CAS Number

4298-11-0

Product Name

N-Desethyl Chloroquine Hydrochloride

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride

Molecular Formula

C16H23Cl2N3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H

InChI Key

AKEUGBWALMVNQS-UHFFFAOYSA-N

SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.